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Spiro[3.5]nonan-2-ylmethanamine

Cat. No.: B11918235
M. Wt: 153.26 g/mol
InChI Key: APYWMMPGEMCQJC-UHFFFAOYSA-N
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Description

Fundamental Principles of Spirocyclic Architecture in Organic Chemistry

Spiro compounds are organic molecules that feature at least two rings connected by a single, common atom known as the spiro atom. wikipedia.org This structural arrangement distinguishes them from fused or bridged ring systems. The presence of the spiro center imparts a distinct three-dimensionality to the molecule. bldpharm.commdpi.com This rigid, non-planar geometry is a key feature that influences the compound's physical and chemical properties. chemenu.comchemenu.com

The increasing interest in spirocyclic scaffolds in areas like drug discovery stems from the recognition that a higher fraction of sp3-hybridized carbons and a more three-dimensional structure often lead to improved physicochemical properties. bldpharm.comtandfonline.com These properties can include enhanced solubility, better metabolic stability, and the ability to present binding elements in a well-defined spatial orientation, which can lead to improved potency and selectivity for biological targets. tandfonline.comnih.gov

The Spiro[3.5]nonane Framework: Unique Structural and Stereochemical Considerations

The spiro[3.5]nonane framework consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom. This specific combination of a four-membered and a six-membered ring creates a unique set of structural and stereochemical challenges and opportunities. The spiro atom in spiro[3.5]nonane is a quaternary carbon, and the two rings are perpendicular to each other. nih.govchemspider.com

The stereochemistry of spiro compounds is a critical aspect that dictates their properties and interactions. numberanalytics.com The spiro[3.5]nonane system can exhibit chirality, even in the absence of traditional chiral centers, due to the spatial arrangement of the rings. The Cahn-Ingold-Prelog priority rules are used to assign the stereochemical configuration of chiral spiro centers. The conformational flexibility of the cyclohexane ring and the relative rigidity of the cyclobutane ring within the spiro[3.5]nonane framework contribute to its distinct conformational preferences, which can be crucial for its biological activity. numberanalytics.com

Historical Development and Contemporary Significance of Spiro[3.5]nonane Chemistry

The study of spiro compounds dates back to the early 20th century, with Adolf von Baeyer first discussing their nomenclature in 1900. wikipedia.org The first reported synthesis of the parent spiro[3.5]nonane was published in 1953. acs.org Since then, the interest in spirocyclic systems, including the spiro[3.5]nonane scaffold, has grown significantly, particularly in the last few decades. tandfonline.com

The contemporary significance of spiro[3.5]nonane chemistry is largely driven by its applications in medicinal chemistry. nih.govnih.gov The rigid three-dimensional structure of the spiro[3.5]nonane framework makes it an attractive scaffold for the design of novel therapeutic agents. tandfonline.comresearchgate.net For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists for the GPR119 receptor, which is a target for the treatment of metabolic disorders. nih.gov Furthermore, specific isomers of spiro[3.5]nonan-7-ylmethanamine have been identified as inhibitors of cathepsin B, an enzyme implicated in neuropathic pain. cymitquimica.com The development of synthetic methodologies to access functionalized spiro[3.5]nonane derivatives continues to be an active area of research. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B11918235 Spiro[3.5]nonan-2-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

spiro[3.5]nonan-2-ylmethanamine

InChI

InChI=1S/C10H19N/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9H,1-8,11H2

InChI Key

APYWMMPGEMCQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)CN

Origin of Product

United States

Advanced Synthetic Methodologies for Spiro 3.5 Nonan 2 Ylmethanamine and Analogues

Strategies for the Construction of the Spiro[3.5]nonane Core

The creation of the spiro[3.5]nonane skeleton, the central structural motif of Spiro[3.5]nonan-2-ylmethanamine, can be achieved through a variety of powerful synthetic reactions. These methods provide access to the unique three-dimensional structure of spirocycles.

Intramolecular Cyclization Approaches to Spiro[3.5]nonane Scaffolds

Intramolecular cyclization represents a direct and efficient strategy for the formation of cyclic structures, including spirocyclic systems. In this approach, a single molecule containing two reactive functional groups is induced to react with itself, forming a new ring.

One such method is the intramolecular acyl radical cyclization . For instance, various enone-aldehydes can be treated with a thiol and a radical initiator like azobisisobutyronitrile (AIBN) to yield spirocyclic 1,4-diketones. researchgate.net This method is versatile, allowing for the formation of different ring sizes within the spirocyclic framework. researchgate.net

Another powerful technique is the intramolecular Diels-Alder (IMDA) reaction . Stabilized 2-amino-1,3-dienes, which can be prepared through palladium-mediated coupling reactions, are capable of participating in IMDA reactions with attached dienophiles. nih.gov This strategy has been successfully applied to the synthesis of complex tetracyclic systems. nih.gov The reaction often proceeds with high stereoselectivity, favoring the formation of a single isomer. nih.gov

The synthesis of regioisomeric spiroisoxazolines can be accomplished via an intramolecular cyclization/methylation reaction of a functionalized 5,5-disubstituted isoxazoline (B3343090) in a single reaction vessel. researchgate.net These isoxazolines are initially formed through a 1,3-dipolar cycloaddition of an aromatic nitrile oxide and a geminal disubstituted alkene. researchgate.net

Cyclization MethodReactantsReagents/ConditionsProduct TypeRef
Intramolecular Acyl Radical CyclizationEnone-aldehydest-dodecanethiol, AIBN, Toluene, 75 °CSpirocyclic 1,4-diketones researchgate.net
Intramolecular Diels-Alder2-amino-1,3-dienes with pendant dienophilesHeat (e.g., m-xylene (B151644) or 1,2-dichlorobenzene)Fused polycyclic systems nih.gov
Intramolecular Cyclization/MethylationFunctionalized 5,5-disubstituted isoxazolineOne-pot reactionRegioisomeric spiroisoxazolines researchgate.net

Ring-Closing Metathesis (RCM) as a Tool for Spiro[3.5]nonane Ring Formation

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated rings, including spirocycles. wikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by a metal complex, typically containing ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org

The synthesis of spirocyclic systems using RCM typically starts with the preparation of a diallylated compound. arkat-usa.org For example, 1,3-diketones can be diallylated using allyl acetate (B1210297) in the presence of a palladium catalyst. arkat-usa.org The resulting diallyl derivative can then undergo RCM to form the spirocyclic core. arkat-usa.orgnih.gov This methodology is advantageous due to its mild reaction conditions and the introduction of a double bond in the newly formed ring, which can be used for further synthetic modifications. arkat-usa.org

The scope of RCM is broad, allowing for the synthesis of rings of various sizes, from 5 to 30 members, as well as polycyclic and heterocyclic systems. wikipedia.org The functional group tolerance of modern RCM catalysts is a significant advantage, enabling the synthesis of complex molecules with diverse functionalities. wikipedia.org

Catalyst TypeSubstrate ExampleProduct Ring SizeKey FeatureRef
Grubbs' CatalystGeminal diallyl derivatives5-membered (spirocyclopentenyl)Formation of spirocycles from ring-opened cyclopropanes nih.gov
Ruthenium Indenylidene ComplexDiene precursor for a 13-membered ring13-memberedZ-isomer selectivity in macrocyclization wikipedia.org
Palladium Catalyst (for precursor) & [Ru] Catalyst (for RCM)Diallylated 1,3-diketonesVariableMild conditions, additional double bond for further manipulation arkat-usa.org

Multicomponent and Cascade Reactions Leading to Spiro[3.5]nonane Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient pathway to complex molecules like spirocycles. A notable example is the synthesis of spiro diheterocycles from readily available 2'-aminoacetophenones, isocyanates, and 1,4-benzoquinones or quinone monoimines. rsc.org This transformation efficiently constructs two heterocycles and a valuable quaternary carbon center in one pot. rsc.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. An organocatalytic enantioselective strategy for constructing highly strained spiro arkat-usa.orgnih.govhexane skeletons from methylenecyclopropanes and α,β-unsaturated aldehydes has been developed. nih.gov This reaction proceeds through a Michael addition, followed by a ring expansion and a final cyclization. nih.gov

Visible-light-driven photocatalysis can also facilitate the direct assembly of N-heterospirocycles through a multicomponent approach. acs.org

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef
Multicomponent Dicyclization2'-aminoacetophenones, isocyanates, 1,4-benzoquinonesMild conditionsSpiro diheterocycles rsc.org
Michael Addition/Ring Expansion/Cyclization CascadeMethylenecyclopropanes, α,β-unsaturated aldehydesElectron-deficient difluoro-substituted secondary amine catalystStrained spiro arkat-usa.orgnih.govhexanes nih.gov
Photocatalytic Multicomponent ReactionVarious alkenes and other componentsVisible light, photocatalystN-Heterospirocycles acs.org

Stereocontrolled Approaches in Spiro[3.5]nonane System Construction

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) during the synthesis of spirocycles is a significant challenge due to the presence of the spirocenter, which is a quaternary carbon atom. rsc.org

One notable method for stereocontrolled synthesis is a methanol-induced kinetic spiroketalization reaction. nih.gov This approach does not rely on the thermodynamic stability of the final product. nih.gov In this process, stereodiverse glycals are alkylated with side chains containing a protected hydroxyl group. nih.gov After deprotection and stereoselective epoxidation of the glycal, the addition of excess methanol (B129727) at low temperatures induces spirocyclization with an inversion of configuration at the anomeric carbon. nih.gov This method has been used to form both five- and six-membered rings with various stereoisomeric substituents. nih.gov

The stereochemical outcome of aldol (B89426) reactions, a powerful carbon-carbon bond-forming reaction, can be controlled through the use of chiral starting materials, chiral auxiliaries, or chiral Lewis acid catalysts. rsc.org This has been effectively applied to the synthesis of various natural product spirocarbocycles. rsc.org

Enantioselective Synthesis of Chiral Spiro[3.5]nonane Systems

The synthesis of a single enantiomer of a chiral molecule is of paramount importance, particularly in the development of pharmaceuticals. Enantioselective synthesis aims to produce a specific stereoisomer, which often exhibits distinct biological activity compared to its mirror image.

Asymmetric Catalysis for Spirocenter Induction

Asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to produce a large amount of an enantioenriched product, is a cornerstone of modern organic synthesis. umn.edu This approach is highly effective for the creation of chiral spirocenters. umn.edusoton.ac.uk

Both organocatalysis and transition metal catalysis have been extensively used. researchgate.net Organocatalysis, which utilizes small chiral organic molecules as catalysts, has seen a surge in application for the enantioselective synthesis of spiro compounds. soton.ac.ukresearchgate.net For example, cinchona alkaloid-derived bifunctional primary amine catalysts have been used in cascade reactions to produce spiro-dihydropyrano cyclohexanones. researchgate.net

Transition metal catalysis, often in combination with chiral ligands, is another powerful tool. The combination of organocatalysis with transition metal catalysis has become a significant strategy for synthesizing optically pure compounds with chiral quaternary centers, including spirocyclic molecules. researchgate.net Chiral spiro ligands themselves, such as SPINOL, have shown great promise in asymmetric reactions due to their rigid structures, which can enhance enantioselectivity. rsc.org An SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones provides access to enantioenriched spirocyclic 1,3-diketones. rsc.org

Catalysis TypeCatalyst ExampleReaction TypeProduct TypeEnantioselectivity (ee)Ref
OrganocatalysisChiral Squaramides[3 + 3] Annulation2'-thioxo-5,6-dihydrospiro[pyrano[2,3-c]pyrazole-4,5'-thiazolidin]-4'-ones- researchgate.net
OrganocatalysisCinchona Alkaloid-derived Primary AmineCascade ReactionSpiro-dihydropyrano cyclohexanones- researchgate.net
Organo-cation CatalysisSPA-triazolium bromideTransannular C-acylationSpirocyclic 1,3-diketonesModerate to high rsc.org
Transition Metal CatalysisChiral N,N'-dioxide-nickel(II) complex1,3-Dipolar CycloadditionSpiro-isoxazoline-oxindolesUp to 99% researchgate.net
Transition Metal CatalysisChiral Spiro Iridium Phosphoramidite ComplexesAsymmetric HydrogenationChiral 1-alkyl tetrahydroisoquinolines85-99% researchgate.net

Chiral Auxiliary-Mediated Approaches to Spiro[3.5]nonane Stereoisomers

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. While this approach involves additional synthetic steps, it can provide high levels of stereocontrol. For instance, the diastereoselective synthesis of spiro- and chlorocyclopropanes has been achieved using α,β-unsaturated amides derived from a chiral camphorpyrazolidinone auxiliary. nih.gov The chiral auxiliary guides the approach of the carbene to the double bond, resulting in high diastereoselectivity. nih.gov This strategy could be adapted to the synthesis of chiral spiro[3.5]nonane precursors.

Diastereoselective Synthesis of Spiro[3.5]nonane Compounds

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is particularly important in the synthesis of complex spirocycles which can possess multiple chiral centers. A variety of methods have been developed for the diastereoselective synthesis of spiro compounds, including hetero-Diels-Alder reactions. For example, a diastereoselective oxa-hetero-Diels-Alder reaction has been used to synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives with high yields and excellent diastereoselectivity. rsc.orgnih.gov Another approach involves the stereoselective 1,3-dipolar cycloaddition of nitrilimines to steroidal α,β-unsaturated ketones to furnish spiropyrazolines. cymitquimica.com

Targeted Synthesis of this compound

Development of Precursors and Amination Pathways to this compound

A key precursor for the synthesis of this compound is Spiro[3.5]nonan-2-one . This ketone can serve as a handle for the introduction of the required aminomethyl group.

Proposed Synthetic Pathways:

Reductive Amination: A common and efficient method for the synthesis of amines is reductive amination. Current time information in Le Flore County, US. This would involve the conversion of Spiro[3.5]nonan-2-one to the corresponding aldehyde, Spiro[3.5]nonane-2-carbaldehyde . This aldehyde can then be reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield the target primary amine, this compound.

From Spiro[3.5]nonane-2-carbonitrile: Another viable route involves the synthesis of Spiro[3.5]nonane-2-carbonitrile . This nitrile can be prepared from Spiro[3.5]nonan-2-one via a Wittig-type reaction or by nucleophilic substitution on a suitable derivative. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would afford this compound.

From Spiro[3.5]nonan-2-carboxylic acid: The synthesis could also proceed through Spiro[3.5]nonane-2-carboxylic acid . This carboxylic acid can be subjected to a Curtius rearrangement , where the acyl azide (B81097) intermediate rearranges to an isocyanate, which can then be hydrolyzed to the amine. cymitquimica.comvu.nlresearchgate.net Alternatively, a Hofmann rearrangement of the corresponding Spiro[3.5]nonane-2-carboxamide could also yield the desired amine. nih.gov

Gabriel Synthesis: The Gabriel synthesis offers a classic method for preparing primary amines. nih.gov This would involve the reaction of a suitable haloalkyl derivative, such as 2-(bromomethyl)spiro[3.5]nonane , with potassium phthalimide, followed by hydrazinolysis to release the primary amine. nih.gov

The choice of a specific pathway would depend on factors such as the availability of starting materials, desired yield, and stereochemical considerations. The development of an enantioselective synthesis would require the use of chiral catalysts or auxiliaries in the key bond-forming steps, such as the formation of the spirocyclic ketone or the introduction of the amine functionality.

Regioselective Functionalization for the Methanamine Moiety

The synthesis of this compound hinges on the precise and selective installation of the methanamine group at the C2 position of the spiro[3.5]nonane framework. The challenge lies in controlling the regiochemistry on a scaffold with multiple addressable positions. Researchers have successfully navigated this challenge through multi-step synthetic sequences that often begin from a ketone precursor, spiro[3.5]nonan-2-one.

A common and effective strategy involves a Knoevenagel condensation of spiro[3.5]nonan-2-one with cyanoacetic acid or its esters. This reaction introduces a cyano group at the desired location, which is crucial for the subsequent formation of the methanamine moiety. The resulting α,β-unsaturated nitrile can then undergo reduction to furnish the target primary amine. The choice of reducing agent is critical in this step to ensure the complete reduction of both the nitrile and the carbon-carbon double bond without undesirable side reactions.

Another well-established route proceeds through the Wittig-Horner or Horner-Wadsworth-Emmons reaction of spiro[3.5]nonan-2-one. By using a phosphonate (B1237965) reagent such as diethyl cyanomethylphosphonate, a vinyl nitrile is formed. Subsequent catalytic hydrogenation, often employing a palladium or platinum catalyst, reduces both the double bond and the nitrile group to yield this compound. This method provides good yields and high regioselectivity.

An alternative approach involves the conversion of spiro[3.5]nonan-2-one to an oxime, followed by a Beckmann rearrangement. However, this can lead to a mixture of regioisomeric lactams, complicating the synthesis. A more direct route is the reductive amination of spiro[3.5]nonan-2-carbaldehyde, although the synthesis of this aldehyde precursor itself requires a regioselective C-C bond formation.

Precursor Key Reagent(s) Intermediate Reduction Method Final Product
Spiro[3.5]nonan-2-one1. Cyanoacetic acid, Piperidine2-(Spiro[3.5]nonan-2-ylidene)acetonitrileCatalytic Hydrogenation (e.g., H₂, Pd/C)This compound
Spiro[3.5]nonan-2-one1. Diethyl cyanomethylphosphonate, NaH2-(Spiro[3.5]nonan-2-ylidene)acetonitrileLithium Aluminum Hydride (LiAlH₄)This compound
Spiro[3.5]nonane-2-carboxylic acid1. SOCl₂, NH₃Spiro[3.5]nonane-2-carboxamideLithium Aluminum Hydride (LiAlH₄)This compound

Chemical Transformations and Derivatization of this compound and Spiro[3.5]nonane Scaffolds

The spiro[3.5]nonane framework and the primary amine of this compound serve as versatile platforms for a wide array of chemical modifications. These transformations are essential for generating libraries of analogues with diverse structural features and physicochemical properties.

Introduction of Diverse Functional Groups onto the Spiro[3.5]nonane Backbone

A key strategy involves the use of spiro[3.5]nonane-2,7-dione as a starting material. The two ketone groups can be selectively functionalized. For example, one ketone can be protected while the other undergoes reactions such as Grignard additions, Wittig reactions, or Baeyer-Villiger oxidations to introduce new functional groups or expand the ring system. Subsequent deprotection and further manipulation of the second ketone allow for the creation of highly functionalized spiro[3.5]nonane derivatives.

Furthermore, radical-mediated reactions have been explored to introduce functionality onto the spiroalkane core. For example, the Barton reaction, involving the photolysis of a nitrite (B80452) ester, can be used to introduce a nitroso group, which can then be converted to other functionalities like an oxime or a hydroxyl group at a remote position.

Starting Material Reaction Type Reagent(s) Resulting Functional Group
Spiro[3.5]nonan-7-oneGrignard ReactionRMgX (e.g., PhMgBr)Tertiary Alcohol
Spiro[3.5]nonan-7-oneWittig ReactionPh₃P=CH₂Exocyclic Methylene
Spiro[3.5]nonan-7-oneBaeyer-Villiger Oxidationm-CPBALactone
Spiro[3.5]nonan-2-olBarton Reaction1. NaNO₂, H⁺; 2. hνRemote Oxime/Hydroxyl

Modifications of the Primary Amine Group for Diverse Analogues

The primary amine of this compound is a highly versatile functional handle for derivatization. Standard amine chemistry can be readily applied to generate a vast library of analogues.

Acylation and Sulfonylation: The reaction of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) leads to the formation of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally robust and high-yielding.

Alkylation and Reductive Amination: The primary amine can be alkylated using alkyl halides to form secondary and tertiary amines, though control of over-alkylation can be challenging. A more controlled method is reductive amination. The reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) efficiently produces secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Treatment of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing the biological activity of the molecule.

Other Transformations: The primary amine can also be converted to other functional groups. For example, diazotization with nitrous acid followed by treatment with a copper(I) salt (Sandmeyer reaction) can replace the amine with a halide or a cyano group.

Reaction Type Reagent(s) Functional Group Formed Example of R group
AcylationRCOCl, Et₃NAmide (-NHCOR)Benzoyl
SulfonylationRSO₂Cl, PyridineSulfonamide (-NHSO₂R)p-Toluenesulfonyl
Reductive AminationR'CHO, NaBH(OAc)₃Secondary Amine (-NHCHR')Benzyl
Urea FormationR-N=C=OUrea (-NHCONHR)Phenyl
Thiourea FormationR-N=C=SThiourea (-NHCSNHR)Ethyl

These synthetic methodologies provide a robust toolbox for the creation of a diverse range of molecules based on the this compound scaffold, enabling the exploration of their potential in various scientific disciplines.

Structural Characterization and Conformational Analysis of Spiro 3.5 Nonan 2 Ylmethanamine

Stereochemical Elucidation of Spiro[3.5]nonan-2-ylmethanamine

The stereochemistry of this compound is defined by the presence of chiral centers. The carbon atom at position 2 of the cyclobutane (B1203170) ring, to which the aminomethyl group is attached, is a stereocenter. Additionally, the spiro carbon atom (C5) can also be a stereocenter, depending on the substitution pattern of the rings. In the parent spiro[3.5]nonane, the spiro atom is not chiral due to the symmetry of the rings. However, in derivatives, this can change.

For this compound, the C2 carbon is a definite chiral center. The spiro-carbon's chirality depends on the relative orientation of the substituent on the cyclobutane ring. This gives rise to the possibility of multiple stereoisomers. Specifically, the molecule can exist as enantiomers (non-superimposable mirror images) and potentially diastereomers if other stereocenters were present. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The determination of the absolute stereochemistry would require advanced techniques such as X-ray crystallography of a single crystal or chiral chromatography combined with other spectroscopic methods.

Conformational Analysis of the Spiro[3.5]nonane Ring System

The spiro[3.5]nonane ring system is characterized by the conformational preferences of its constituent cyclobutane and cyclohexane (B81311) rings. The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain.

Advanced Spectroscopic and Diffraction Techniques for Structural Insights

A combination of spectroscopic and diffraction methods is essential for the complete structural elucidation of this compound. While detailed experimental data for this specific compound is not widely available in published literature, the expected outcomes from these techniques can be predicted based on the known behavior of similar chemical structures.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show a complex set of signals in the aliphatic region (typically 1.0-3.0 ppm). The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift (around 2.3-3.0 ppm). libretexts.org The two protons of the -CH₂-N group would likely be diastereotopic and appear as a multiplet. The N-H protons of the primary amine would appear as a broad signal that can vary in chemical shift depending on concentration and solvent, and these signals would disappear upon the addition of D₂O. pressbooks.pub

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon atom bonded to the nitrogen (the -CH₂- group) would be expected in the 40-60 ppm region. Carbons within the strained cyclobutane ring would have characteristic chemical shifts, and the spiro carbon would also have a distinct signal. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles of NMR spectroscopy. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH ₂-NH₂2.5 - 3.040 - 50
-NH₂1.0 - 3.0 (broad)-
Cyclobutane CH 1.5 - 2.520 - 40
Cyclohexane CH1.2 - 1.825 - 35
Spiro C-35 - 45

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₉N), the molecular weight is approximately 153.27 g/mol . abovchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 153, which would be an odd number, characteristic of a compound containing a single nitrogen atom. libretexts.org

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orgmiamioh.edu This would lead to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most likely fragmentation would be the loss of a C₉H₁₆ radical to form a [CH₂NH₂]⁺ fragment with an m/z of 30.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: Based on typical fragmentation patterns of aliphatic amines.)

m/z Value Proposed Fragment Fragmentation Pathway
153[C₁₀H₁₉N]⁺Molecular Ion (M⁺)
152[C₁₀H₁₈N]⁺Loss of H radical
30[CH₄N]⁺α-cleavage

X-ray crystallography on a single crystal of a suitable salt of this compound would be the most definitive method for determining its three-dimensional structure. This technique can unambiguously establish the absolute stereochemistry of all chiral centers, as well as provide precise bond lengths, bond angles, and the solid-state conformation of the molecule. mdpi.com The puckering of the cyclobutane ring and the chair conformation of the cyclohexane ring would be clearly visualized. rsc.org Currently, there is no publicly available crystal structure for this compound.

Infrared spectroscopy is an excellent method for identifying the functional groups present in a molecule. For this compound, the primary amine group would give rise to several characteristic absorption bands.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. openstax.orglibretexts.org

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1550-1650 cm⁻¹. libretexts.org A broad N-H wagging band may also be observed in the 650-900 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1250 cm⁻¹ range. libretexts.org

C-H Stretching: The C-H stretching vibrations of the aliphatic cyclobutane and cyclohexane rings would be observed just below 3000 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: These are characteristic frequency ranges for the specified functional groups.)

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium (two bands)
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend (scissoring)1550 - 1650Medium to Strong
C-N Stretch1000 - 1250Medium
N-H Wag (out-of-plane bend)650 - 900Broad, Medium

In-Depth Computational Analysis of this compound Remains an Unexplored Scientific Frontier

Despite the growing interest in spirocyclic scaffolds within medicinal chemistry and materials science, a thorough computational and theoretical investigation of the specific chemical compound this compound has not yet been reported in publicly available scientific literature. Consequently, the detailed analysis requested, including quantum chemical studies and molecular dynamics simulations, cannot be compiled from existing research.

The intricate three-dimensional structure of spiro compounds, which feature two rings connected by a single common atom, offers unique properties that are of significant interest for drug design and the development of novel materials. Computational chemistry plays a pivotal role in modern chemical research by providing deep insights into molecular structures, properties, and interactions, thereby guiding experimental efforts. However, the vastness of chemical space means that many compounds, including this compound, have not been the subject of dedicated study.

While general computational methodologies for analyzing molecules of this class are well-established, their application to this compound has not been documented. Such a study would be necessary to generate the specific data required to populate the detailed outline provided.

Computational and Theoretical Investigations of Spiro 3.5 Nonan 2 Ylmethanamine

Mechanistic Computational Studies of Reactions Involving Spiro[3.5]nonan-2-ylmethanamine Precursors

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms that may lead to the formation of spirocyclic systems such as spiro[3.5]nonane, the core structure of this compound. While specific computational studies on the synthesis of this compound are not extensively documented, mechanistic insights can be drawn from theoretical investigations into analogous reactions that form the characteristic spiro[3.5]nonane framework. These studies typically explore the energetics of reaction pathways, the geometries of transition states, and the electronic factors that govern the stereoselectivity and regioselectivity of the cyclization process.

Plausible synthetic routes to the spiro[3.5]nonane skeleton, which could be precursors to the target amine, include intramolecular cyclization and [2+2] cycloaddition reactions. Computational models of these reactions provide a deeper understanding of their feasibility and preferred pathways.

One of the key approaches to forming the cyclobutane (B1203170) ring in a spiro[3.5]nonane system is through a [2+2] cycloaddition reaction. Theoretical studies on analogous systems, such as the cycloaddition of ketene (B1206846) derivatives with alkenes, offer valuable data on the energetics of such transformations. DFT calculations can be employed to determine the activation barriers and reaction energies, providing a quantitative measure of the reaction's viability. For instance, a study on the [2+2] cycloaddition reaction between ethylene (B1197577) and ketene, which can be considered a model for the formation of a four-membered ring, has been investigated using DFT at the B3LYP-D3/6–311++G(d,p) level of theory. researchgate.net The calculated activation Gibbs free energy for the dimerization of ethylene is notably high, suggesting that uncatalyzed cycloadditions to form a simple cyclobutane are challenging. researchgate.net However, the introduction of heteroatoms, as in ketene, can significantly alter the reaction's polarity and lower the activation energy. researchgate.net

Below is a table summarizing the calculated thermodynamic and kinetic data for a model [2+2] cycloaddition reaction.

ReactantsReactionActivation Gibbs Free Energy (ΔG, kcal/mol)Reaction Gibbs Free Energy (ΔGr, kcal/mol)
Ethylene + EthyleneDimerization88.074.9
Ethylene + KeteneCycloaddition38.9-16.1

Another viable pathway to the spiro[3.5]nonane core is through the intramolecular cyclization of a suitably functionalized cyclohexane (B81311) derivative. For example, the intramolecular cyclization of gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) to form a spiro-lactam, 2-aza-spiro rsc.orgnih.govdecan-3-one, has been studied, providing insights into the formation of a spirocyclic system from a cyclohexane precursor. researchgate.net While this reaction forms a five-membered ring, the principles of proximity and conformational flexibility are relevant to the formation of a four-membered ring as well. Computational studies on such intramolecular reactions can reveal the preferred conformations for cyclization and the energy barriers associated with ring closure. These studies often indicate that the cyclization is sensitive to pH and the concentration of the reactant. researchgate.net

Furthermore, mechanistic insights into the chemistry of precursors for metal oxide nanocrystals, which can involve the formation of complex structures, have been elucidated using a combination of experimental techniques and DFT calculations. nih.govnih.gov These studies have revealed competing reaction mechanisms, such as E1 elimination and SN1 substitution, and the role of ligand redistribution in determining the final product. nih.govnih.gov While not directly related to the synthesis of spiro[3.5]nonane, this research highlights the power of computational chemistry in understanding the intricate pathways of precursor chemistry, which is applicable to the rational design of synthetic routes for complex organic molecules like this compound.

Applications and Research Utility of Spiro 3.5 Nonan 2 Ylmethanamine in Chemical Sciences

Spiro[3.5]nonan-2-ylmethanamine as a Key Building Block in Organic Synthesis

The inherent structural features of this compound make it an attractive starting material for the synthesis of complex molecular architectures. Its spirocyclic core imparts a high degree of three-dimensionality, a desirable trait in the development of novel chemical entities.

Synthesis of Novel Heterocyclic and Polycyclic Systems

This compound is a versatile precursor for the construction of a variety of heterocyclic and polycyclic systems. The primary amine functionality provides a reactive handle for a multitude of chemical transformations, enabling the annulation of additional rings onto the spiro[3.5]nonane framework. For instance, the amine can readily participate in condensation reactions with carbonyl compounds, leading to the formation of imines which can undergo subsequent cyclization reactions to yield complex nitrogen-containing heterocycles.

The synthesis of spiroheterocycles is a significant area of research due to their prevalence in natural products and their wide range of biological activities. chemdiv.com Methodologies for constructing such systems often involve the formation of a new ring on a pre-existing cyclic system. spirochem.com For example, multicomponent reactions have proven to be a robust technique for the efficient synthesis of intricate spiro architectures. spirochem.com The reactivity of the amino group in this compound allows for its incorporation into such multicomponent strategies, facilitating the generation of novel spiro-heterocyclic compounds.

Furthermore, the principles demonstrated in the synthesis of spiro-1,3-oxazolidin-2-ones and spiro 1,3-thiazolidin-4-one derivatives from steroidal ketones can be conceptually applied. nih.gov The amine functionality of this compound can react with appropriate reagents to construct analogous five-membered heterocyclic rings fused at the spiro center.

Creation of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to generate collections of structurally varied small molecules that can be screened for biological activity. nih.govrsc.org The unique three-dimensional nature of spiro compounds makes them particularly valuable scaffolds for DOS, as they allow for the exploration of uncharted areas of chemical space. chemdiv.comspirochem.com

This compound, as a spirocyclic building block, is an ideal starting point for the generation of such libraries. The primary amine can be readily functionalized with a wide array of substituents using parallel synthesis techniques. This allows for the rapid generation of a large number of analogues with diverse chemical properties. For instance, acylation or sulfonylation of the amine with a variety of acid chlorides or sulfonyl chlorides, respectively, can be performed in a parallel format to produce a library of amides and sulfonamides.

The concept of utilizing spiro scaffolds for library synthesis is well-established. For example, a solution-phase parallel synthesis approach has been successfully employed to create a library of 168 spirohydantoins. ucl.ac.be Similarly, a diversity-oriented synthesis strategy has been used to generate a collection of complex 17-spirosteroids. nih.gov These examples highlight the potential of using spiro building blocks like this compound to construct libraries of novel compounds for high-throughput screening. Commercial entities have also recognized the value of spiro compounds, with libraries such as ChemDiv's Spiro Library containing over 20,000 diverse spiro molecules for drug discovery purposes. chemdiv.com

Contributions to Medicinal Chemistry Research and Chemical Biology

The rigid, three-dimensional structure of the spiro[3.5]nonane framework is of significant interest in medicinal chemistry. This scaffold can orient appended functional groups in precise spatial arrangements, which is crucial for effective interaction with biological targets such as receptors and enzymes.

Design and Synthesis of Receptor Ligands

The amine functionality of this compound serves as a key pharmacophoric feature or as a synthetic handle for the introduction of groups that can interact with receptor binding sites.

Serotonin (B10506) (5-HT) receptors are a major class of drug targets for a variety of central nervous system disorders. The development of selective ligands for different 5-HT receptor subtypes is an active area of research. While direct studies on this compound as a serotonin receptor modulator are not extensively documented, the utility of spiro scaffolds in this area is recognized. For example, spiroxatrine (B1682170) derivatives have been synthesized and evaluated as potential ligands for the nociceptin/orphanin FQ (NOP) receptor, which is related to the opioid and serotonin systems.

Development of Enzyme Inhibitors and Modulators

The distinct spatial arrangement of functional groups on a spirocyclic scaffold makes it an attractive framework for the design of potent and selective enzyme inhibitors. The fixed orientation of substituents can facilitate precise interactions with amino acid residues within an enzyme's active or allosteric sites.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors that target cancer cells with specific mutations, such as in the RAS/RAF pathway, has been a significant challenge. One major hurdle is the paradoxical activation of the signaling cascade in non-cancerous cells. nih.gov

In this context, novel spiro compounds have been discovered and optimized as RAF kinase inhibitors. nih.gov Research has demonstrated that a series of inhibitors with a unique spiro structure can exhibit excellent in vitro potency against b-RAF and c-RAF enzymes. nih.gov Notably, these compounds were effective against cancer cells harboring RAS mutations and showed minimal paradoxical activation of the RAF-MEK-ERK signaling pathway. nih.gov

Compound Type Target Enzyme Key Research Finding Significance
Novel Spiro Compoundb/c RAF KinasesPotent inhibition of RAS mutant cancer cells with minimal paradoxical activation. nih.govOvercomes a major challenge in the development of RAF inhibitors for cancer therapy. nih.gov

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under the hyperglycemic conditions of diabetes, an overactivation of this pathway is strongly implicated in the development of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.gov Consequently, inhibitors of aldose reductase are pursued as potential therapeutics.

Spirocyclic structures have been instrumental in the development of potent aldose reductase inhibitors (ARIs). Various spiro-based scaffolds have been synthesized and evaluated, demonstrating high efficacy.

Spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrones : These compounds, based on an isoquinoline-1,3-dione framework, have been identified as novel ARIs. Optimization through structure-activity relationship (SAR) studies led to a clinical candidate that showed exceptional oral potency in animal models of diabetic complications. nih.gov

Spiro Oxazolidinediones : Derived from five- and six-membered ring aralkyl ketones, these compounds are potent ARIs both in vitro and in vivo. nih.gov Resolution of a racemic mixture of one such compound, cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione, showed that a specific enantiomer was the most active in the series, with an IC50 in the nanomolar range against human aldose reductase. nih.gov

Spiro Hydantoins : A series of spiro hydantoins derived from 8-azachromanones have also been prepared and tested for aldose reductase inhibitory activity, yielding highly potent compounds. nih.gov

Spiro Scaffold Derived From Key Feature Reference
SpirosuccinimidesIsoquinoline-1,3-dionesExcellent in vitro and in vivo potency; led to a clinical candidate. nih.gov nih.gov
Spiro OxazolidinedionesAralkyl KetonesPotent inhibitors; stereoisomerism significantly impacts activity. nih.gov nih.gov
Spiro Hydantoins8-AzachromanonesNanomolar potency against human placenta aldose reductase. nih.gov nih.gov

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key regulator of cell growth and differentiation signaling pathways, such as the RAS/MAPK pathway. nih.govnih.gov Activating mutations in the gene encoding SHP2 are linked to several human cancers, making it a prominent target for anticancer drug development. nih.govnih.gov However, designing inhibitors has been challenging due to the positively charged nature of the enzyme's active site. nih.gov

Research has explored different strategies to inhibit SHP2, including allosteric and competitive inhibition.

Allosteric Inhibition : Studies have revealed that wild-type SHP2 exists in an equilibrium between an inactive closed state and an active open state. Oncogenic mutations shift this balance toward the active conformation. nih.gov Allosteric inhibitors, such as SHP099, function by binding to a site away from the active center and stabilizing the inactive, closed conformation of the enzyme. nih.gov

Competitive Inhibition : A structure-based design approach has led to the development of novel, uncharged pyrazoline derivatives as competitive SHP2 inhibitors. nih.gov These compounds bind directly to the catalytic domain of SHP2, blocking its activity. One such compound, 4o, was shown to inhibit the RAS/MAPK pathway, leading to apoptosis and growth inhibition of human colon cancer cells both in vitro and in vivo. nih.gov

Antimicrobial Activity Studies: Mechanistic Insights and Structural Correlates

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Spirocyclic compounds have been investigated as potential scaffolds for new antibiotics.

Studies on spiro-4H-pyran derivatives have provided insights into the structural features that confer antimicrobial activity. Research showed that certain derivatives possessed moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. nih.gov Structure-activity relationship analysis revealed that the presence of specific moieties attached to the spiro core, such as an indole (B1671886) ring and a cytosine-like moiety, was crucial for the highest antibacterial activity. nih.gov In contrast, compounds containing only cyanide and amino substituents on the pyran ring did not show significant effects. nih.gov This suggests that the spiro framework acts as a rigid scaffold to optimally position functional groups for interaction with bacterial targets.

Anticancer Research: Cellular Targets and Molecular Mechanisms

Beyond kinase and phosphatase inhibition, spiro compounds are being explored for their broader anticancer potential through various cellular mechanisms. mdpi.com The rigid spirocyclic core allows for the creation of molecules that can interact with specific targets involved in cancer cell proliferation and survival. nih.govresearchgate.net

One area of focus has been the development of low-molecular-weight spiro-bisheterocycles. nih.govresearchgate.net Studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that certain spiro compounds can induce apoptosis (programmed cell death). nih.govresearchgate.net

Mechanism of Action : Treatment with compounds like spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine] led to a dose-dependent decrease in cancer cell proliferation. nih.govresearchgate.net

Molecular Targets : The pro-apoptotic effect was linked to the upregulation of several key genes. Analysis showed an increase in the expression of murine double minute 2 (MDM2), as well as the pro-apoptotic genes Caspase 3 and BCL2-associated X (BAX). nih.govresearchgate.net These findings suggest that the compounds can promote apoptosis through both p53-dependent and p53-independent pathways, making them potentially effective against a wider range of tumors. nih.govresearchgate.net

Spiro Compound Cancer Cell Line Effect Molecular Mechanism
Spiro[hydantoin-isoxazole]MCF-7, MDA-MB-231Decreased proliferation, induced apoptosis. nih.govresearchgate.netUpregulation of MDM2, Caspase 3, BAX. nih.govresearchgate.net
Spiro[hydantoin-oxazepine]MCF-7, MDA-MB-231Decreased proliferation, induced apoptosis. nih.govresearchgate.netUpregulation of MDM2, Caspase 3, BAX. nih.govresearchgate.net
Spiro[hydantoin-diazepine]MDA-MB-231Active against MDA-MB-231 only. nih.govresearchgate.netInduces strong apoptosis. researchgate.net

Role in the Development of Chiral Catalysts and Ligands

The well-defined, three-dimensional structure of spiro compounds makes them excellent backbones for the design of chiral ligands and catalysts used in asymmetric synthesis. The conformational rigidity of the spiro framework helps create a precise chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. nih.gov

Chiral Phase-Transfer Catalysts : C2-symmetric chiral quaternary ammonium (B1175870) bromides built on a spiro architecture have been developed as highly effective phase-transfer catalysts. nih.gov These catalysts have been successfully applied to the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural α-amino acids with high enantioselectivity under mild conditions. nih.gov

Chiral Diphosphine Ligands : Spirodiphosphines (SDPs) are a privileged class of ligands in asymmetric catalysis. nih.gov Further innovation has come from replacing the central spiro carbon atom with a silicon atom, creating Si-centered spirodiphosphines (Si-SDPs). These Si-SDP ligands, when used in rhodium-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes, exhibited superior reactivity compared to traditional carbon-based SDPs. nih.gov This allowed for the synthesis of a range of chiral pyrrolidines with high yields and excellent enantioselectivity (up to 92% ee) at room temperature and with low catalyst loading. nih.gov

Potential Applications in Advanced Materials Science

The unique structural characteristics of this compound, specifically its rigid spirocyclic core and the presence of a reactive primary amine group, position it as a promising building block in the field of advanced materials science. Its three-dimensional and conformationally constrained framework can impart desirable properties to polymers, metal-organic frameworks (MOFs), and nanomaterials.

Incorporation into High-Performance Polymers

The integration of spirocyclic units into polymer backbones is a known strategy to enhance their physical and thermal properties. The rigid nature of the spiro[3.5]nonane moiety in this compound can restrict the rotational freedom of polymer chains, leading to materials with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength. lu.sersc.org The primary amine group provides a reactive site for polymerization reactions, allowing for its incorporation into various polymer architectures such as polyamides, polyimides, and polyurethanes. nih.gov

The introduction of the bulky and non-planar spiro structure can also disrupt polymer chain packing, creating microporosity within the material. researchgate.netresearchgate.net This intrinsic microporosity is a valuable attribute for applications in gas separation membranes, where the selective transport of gases is dependent on the free volume within the polymer matrix. researchgate.netqmul.ac.uk For instance, polymers containing spirobifluorene units have demonstrated high permeability and selectivity for gases like CO2. researchgate.net While specific data for this compound is not available, the principles derived from analogous spirocyclic monomers suggest its potential in creating polymers with tailored separation capabilities.

Table 1: Potential Impact of this compound on Polymer Properties

PropertyAnticipated EffectRationale
Glass Transition Temperature (Tg) IncreaseThe rigid spirocyclic structure restricts chain mobility. lu.se
Thermal Stability EnhancementThe inherent stability of the cycloalkane rings contributes to overall thermal resistance. rsc.org
Mechanical Strength ImprovementThe rigid framework can lead to stiffer and more robust materials.
Solubility Potential ModificationThe three-dimensional structure can influence polymer-solvent interactions. acs.org
Gas Permeability Potential IncreaseThe spiro-center can create free volume and microporosity. researchgate.netqmul.ac.uk

Role as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comyoutube.com The properties of MOFs are highly tunable and depend significantly on the geometry and functionality of the organic linkers. nih.govrsc.org The amine functionality of this compound makes it a suitable candidate for use as a ligand in MOF synthesis. nih.govrsc.org

The primary amine group can coordinate with metal centers, and its presence can also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications such as catalysis, gas storage, and chemical sensing. nih.govrsc.orgresearchgate.net The rigid and bulky spiro[3.5]nonane backbone would influence the resulting topology of the MOF, potentially leading to novel framework structures with unique pore shapes and sizes. researchgate.netnih.gov Amine-functionalized MOFs have shown enhanced affinity for CO2 capture due to the basic nature of the amine groups. rsc.org

Table 2: Potential Attributes of MOFs Incorporating this compound as a Ligand

MOF PropertyPotential Contribution of the Ligand
Framework Topology The rigid, 3D structure could lead to novel, non-interpenetrated networks.
Pore Size and Shape The bulky spiro unit would influence the dimensions and geometry of the pores.
Surface Functionality The primary amine provides a handle for post-synthetic modifications. nih.gov
Gas Adsorption The amine group could enhance selectivity for acidic gases like CO2. rsc.org
Catalytic Activity The amine group can act as a basic catalytic site.

Utility in Nanomaterial Synthesis and Functionalization

The functionalization of nanoparticles is crucial for enhancing their stability, dispersibility, and for imparting specific functionalities for targeted applications. nih.govrsc.orgresearchgate.net The amine group of this compound can be used to functionalize the surface of various nanoparticles, such as gold, silica, and magnetic nanoparticles. acs.orgmdpi.com This surface modification can prevent agglomeration and improve the compatibility of the nanoparticles with other materials or biological systems. mdpi.com

The rigid spirocyclic structure could act as a rigid spacer, controlling the distance between the nanoparticle surface and other molecules. This level of control is important in applications such as targeted drug delivery and catalysis, where the orientation and accessibility of surface-bound molecules are critical. nih.gov For instance, amine-functionalized magnetic nanoparticles have been used as supports for catalysts, where the amine groups help to anchor the catalytic species and enhance the stability and reusability of the catalyst. mdpi.com The unique three-dimensional shape of the spiro[3.5]nonane moiety could also influence the self-assembly of functionalized nanoparticles into larger, ordered structures.

Table 3: Potential Roles of this compound in Nanomaterials

Application AreaFunction of this compound
Nanoparticle Stabilization Surface functionalization to prevent aggregation. mdpi.com
Bioconjugation The amine group provides a point of attachment for biomolecules.
Catalyst Support Anchoring of metal catalyst particles. mdpi.com
Drug Delivery Surface modification of nanocarriers to improve biocompatibility. nih.gov
Self-Assembly The rigid, shaped structure could direct the formation of ordered nanoparticle arrays.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon connectivity, critical for confirming spirocyclic geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₇N, MW 153.26 g/mol) .
  • Infrared Spectroscopy (IR) : Detects amine (-NH₂) and sp³ hybridized C-H stretches .

How can researchers address low yields in the synthesis of this compound hydrochloride?

Advanced Research Question
Low yields often arise from incomplete cyclization or salt formation inefficiencies. Strategies include:

  • Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
  • Salt formation : Use HCl gas in anhydrous ether to improve hydrochloride salt purity and yield (>90%) .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) to accelerate key steps .

What experimental approaches resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Question
Discrepancies may stem from assay conditions or structural impurities. Recommendations:

  • Standardized assays : Re-evaluate antimicrobial activity using consistent MIC (Minimum Inhibitory Concentration) protocols .
  • Purity verification : Use HPLC (>98% purity) to eliminate confounding effects from byproducts .
  • Comparative tables :
CompoundBioactivityStructural FeatureSource
N-Methyl derivativeAntimicrobialMethylated amine group
Spiro[3.5]nonan-1-amineNeurological interactionAmine at position 1

Why is the hydrochloride salt form preferred in pharmacological studies of this compound?

Basic Research Question
The hydrochloride salt enhances aqueous solubility (critical for in vivo assays) and stability under physiological conditions. Methodological considerations:

  • Salt formation : React the free base with HCl in ethanol to achieve stoichiometric conversion .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

How can computational modeling aid in designing this compound derivatives with improved target selectivity?

Advanced Research Question

  • Docking simulations : Use software like AutoDock to predict binding modes to receptors (e.g., GPCRs or kinases) .
  • QSAR (Quantitative Structure-Activity Relationship) : Corolate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity trends .

What are the best practices for comparative studies between this compound and related spirocyclic amines?

Advanced Research Question

  • Structural analogs : Compare with 7-Oxa-2-azaspiro[3.5]nonane (oxygen substitution) or Spiro[3.5]nonan-2-one (ketone group) to assess functional group impacts .
  • Bioactivity assays : Test all compounds under identical conditions (e.g., cell lines, concentration ranges) to ensure data comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.